(3S,4R)-4-[(4-chlorophenyl)amino]oxolan-3-ol
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Overview
Description
(3S,4R)-4-((4-Chlorophenyl)amino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a 4-chlorophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((4-Chlorophenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and a suitable tetrahydrofuran derivative.
Formation of Intermediate: The 4-chloroaniline is reacted with the tetrahydrofuran derivative under specific conditions to form an intermediate compound.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired (3S,4R) enantiomer.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of (3S,4R)-4-((4-Chlorophenyl)amino)tetrahydrofuran-3-ol may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((4-Chlorophenyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The 4-chlorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
(3S,4R)-4-((4-Chlorophenyl)amino)tetrahydrofuran-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a precursor for drug development.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers investigate its biological activity and interactions with various biomolecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((4-Chlorophenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-((4-Methylphenyl)amino)tetrahydrofuran-3-ol: Similar structure with a methyl group instead of a chlorine atom.
(3S,4R)-4-((4-Fluorophenyl)amino)tetrahydrofuran-3-ol: Contains a fluorine atom instead of chlorine.
(3S,4R)-4-((4-Bromophenyl)amino)tetrahydrofuran-3-ol: Bromine atom replaces the chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in (3S,4R)-4-((4-Chlorophenyl)amino)tetrahydrofuran-3-ol imparts unique chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(3S,4R)-4-(4-chloroanilino)oxolan-3-ol |
InChI |
InChI=1S/C10H12ClNO2/c11-7-1-3-8(4-2-7)12-9-5-14-6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1 |
InChI Key |
QPTHMENQJNTXJN-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1C(C(CO1)O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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